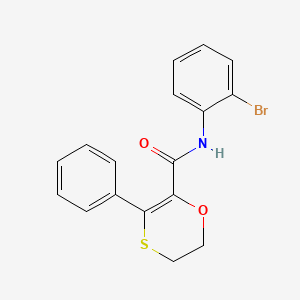

N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 1,4-oxathiine ring fused with a phenyl group at position 3 and a 2-bromophenyl carboxamide substituent. This structure combines sulfur and oxygen within the six-membered oxathiine ring, which influences its electronic properties and biological interactions.

Properties

Molecular Formula |

C17H14BrNO2S |

|---|---|

Molecular Weight |

376.3 g/mol |

IUPAC Name |

N-(2-bromophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C17H14BrNO2S/c18-13-8-4-5-9-14(13)19-17(20)15-16(22-11-10-21-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) |

InChI Key |

CEQUNOLEUJOVSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the oxathiine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

Attachment of the phenyl group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications: Oxathiine vs. Dioxine

The substitution of sulfur in the oxathiine ring (as in the target compound) with oxygen (forming a 1,4-dioxine) significantly impacts biological activity. For example:

- 3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (14a) : Exhibits strong inhibitory activity against human carbonic anhydrase I (hCA I). However, replacing the dioxine with a 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine moiety reduces activity, highlighting the importance of the heterocyclic framework .

- Thieno vs. Furo Derivatives: Thieno[3,2-b]pyrrole carboxamides (sulfur-containing) demonstrate superior hCA I inhibition compared to furo analogs (oxygen-containing), emphasizing sulfur’s role in enhancing binding affinity .

Table 1: Heterocycle Impact on hCA I Inhibition

| Compound | Heterocycle Type | hCA I Inhibition (IC50, nM) | Reference |

|---|---|---|---|

| 14a (Dioxine) | 1,4-Dioxine | 12.3 | |

| 11 (Oxazine) | Benzooxazine | 89.7 | |

| 8b (Thieno[3,2-b]pyrrole) | Thieno | 8.5 |

Substituent Effects: Bromophenyl vs. Methyl/Phenyl Groups

- 2-Bromophenyl Group: In antiproliferative agents like (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12d), the 2-bromophenyl moiety enhances potency, showing 3-fold greater activity than STI-571 in K562 leukemia cells . This suggests that halogenation at the phenyl ring improves target engagement, likely through hydrophobic interactions or steric effects.

- Methyl Group : In 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide, the methyl substituent confers antifungal properties, as seen in its use as a fungicide . The absence of bromine here indicates that substituent choice tailors the compound for specific applications.

Chain Length and Linker Modifications

Prolonging the alkyl chain between the benzenesulfonamide and oxathiine groups (e.g., 3-phenyl-N-propyl-5,6-dihydro-1,4-oxathiine-2-carboxamide) only slightly reduces hCA I inhibition, suggesting flexibility in linker design . However, bulkier substituents like benzyl or fluorobenzyl groups on thieno derivatives diminish activity, underscoring the need for balanced steric and electronic properties .

Biological Activity

N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide, a compound with significant heterocyclic characteristics, has garnered attention for its diverse biological activities. This article delves into its synthesis, structure, and biological implications based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is , with a molecular weight of approximately 408.3 g/mol. This compound features a bromophenyl group attached to a phenyl moiety and incorporates an oxathiine ring structure that contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H14BrNO4S |

| Molecular Weight | 408.3 g/mol |

| CAS Number | 1144475-24-0 |

Synthesis

The synthesis of N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. The process often begins with the formation of the oxathiine ring through cyclization reactions involving appropriate precursors such as thioketones and amines. The introduction of the bromophenyl group can be achieved through bromination reactions or coupling methods that utilize transition metal catalysis.

Antimicrobial Properties

Research indicates that compounds within the oxathiine family exhibit notable antimicrobial activity. For instance, studies have shown that N-(2-bromophenyl)-3-phenyl derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine has also been investigated for its potential anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through activation of caspase pathways. The compound's ability to modulate signaling pathways related to cell proliferation and survival makes it a candidate for further development as an anticancer agent.

Enzyme Inhibition

Another significant aspect of its biological activity is its role as an enzyme inhibitor. Studies have identified that N-(2-bromophenyl)-3-phenyl derivatives can inhibit specific enzymes involved in metabolic processes. For example, inhibition of certain cytochrome P450 enzymes has been observed, which could lead to altered drug metabolism and pharmacokinetics.

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of oxathiine exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations on biological activity.

- Anticancer Mechanism : Research conducted by Zonidis et al. (2020) explored the apoptotic effects of oxathiine derivatives on human cancer cell lines. The findings suggested that these compounds could serve as lead structures for developing novel anticancer therapies due to their selective cytotoxicity .

- Enzyme Interaction : A recent investigation into the pharmacological profile of oxathiine compounds indicated significant inhibition of cytochrome P450 enzymes by N-(2-bromophenyl)-3-phenyl derivatives, suggesting potential implications for drug-drug interactions in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.